Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-
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Overview
Description
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is an organic compound that features a cyclopropane ring substituted with a butenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- typically involves the reaction of 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:
3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl2→3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Addition Reactions: The butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Haloalkanes: Formed from addition reactions with halogens.
Scientific Research Applications
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2-(Cyclobut-1-en-1-yl)-1H-indole
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is unique due to its combination of a cyclopropane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity patterns that are not commonly observed in other similar compounds.
Properties
CAS No. |
84393-66-8 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3-but-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-4-5-6-7-8(9(11)12)10(7,2)3/h5-8H,4H2,1-3H3 |
InChI Key |
JLAQTQPYENJGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1C(C1(C)C)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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